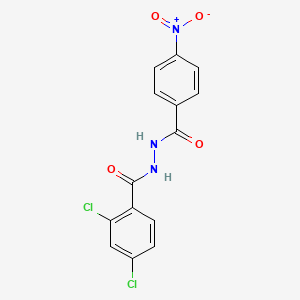
2-chloro-N'-(2,4-dinitrophenyl)benzohydrazide
Overview
Description
2-chloro-N'-(2,4-dinitrophenyl)benzohydrazide, commonly known as CDNB, is a chemical compound that is widely used in scientific research due to its unique properties. CDNB is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a substrate for glutathione S-transferase (GST) assays.
Mechanism of Action
CDNB functions as a substrate for 2-chloro-N'-(2,4-dinitrophenyl)benzohydrazides, which catalyze the conjugation of reduced glutathione (GSH) to CDNB. The resulting product, 2,4-dinitrophenyl-S-glutathione (DNP-SG), is a highly fluorescent compound that can be easily detected using spectrofluorometry.
Biochemical and Physiological Effects:
CDNB has been shown to have a wide range of biochemical and physiological effects. For example, CDNB has been shown to induce oxidative stress and DNA damage in human cells. CDNB has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDNB in lab experiments is its high specificity and sensitivity as a substrate for 2-chloro-N'-(2,4-dinitrophenyl)benzohydrazide assays. However, CDNB has some limitations, including its potential toxicity and the need for specialized equipment for detection.
Future Directions
There are several potential future directions for research involving CDNB. For example, researchers could investigate the potential use of CDNB as a therapeutic agent for cancer treatment. Additionally, researchers could explore the potential use of CDNB as a biomarker for oxidative stress and other physiological processes. Finally, researchers could investigate the potential use of CDNB in the development of new diagnostic tools for various diseases.
Scientific Research Applications
CDNB is commonly used in scientific research as a substrate for 2-chloro-N'-(2,4-dinitrophenyl)benzohydrazide assays. 2-chloro-N'-(2,4-dinitrophenyl)benzohydrazides are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB is an excellent substrate for 2-chloro-N'-(2,4-dinitrophenyl)benzohydrazide assays due to its high specificity and sensitivity.
properties
IUPAC Name |
2-chloro-N'-(2,4-dinitrophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O5/c14-10-4-2-1-3-9(10)13(19)16-15-11-6-5-8(17(20)21)7-12(11)18(22)23/h1-7,15H,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJAIWBDKLTPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-(2,4-dinitrophenyl)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842749.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3842763.png)


![N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842774.png)
![N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842784.png)
![3-bromo-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842790.png)

![N'-[(2-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842803.png)
![N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842815.png)
![N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842820.png)
![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)
